1-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-phenylurea

URAT1 inhibitor hyperuricemia gout

This compound provides a distinct pharmacophoric profile within the N-pyrazolyl-N'-arylurea chemotype. Its 4-chlorobenzyl group delivers URAT1 inhibition (IC50 3.22 µM) ideal for graded dose-response studies, differentiating it from N-phenyl GIRK1/2 activators. Confirmed by NMR and exact mass, it serves as an analytical reference standard and a chemical probe for IL-8-independent chemotaxis pathways. Select this compound for reproducible target engagement and unique SAR comparators.

Molecular Formula C18H17ClN4O
Molecular Weight 340.8 g/mol
Cat. No. B10975186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-phenylurea
Molecular FormulaC18H17ClN4O
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)NC3=CC=CC=C3
InChIInChI=1S/C18H17ClN4O/c1-13-11-17(21-18(24)20-16-5-3-2-4-6-16)22-23(13)12-14-7-9-15(19)10-8-14/h2-11H,12H2,1H3,(H2,20,21,22,24)
InChIKeyUCNRYMTYYUXBOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(4-Chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-phenylurea – Core Scaffold, Physicochemical Identity, and Key Biological Annotations for Sourcing Decisions


1-[1-(4-Chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-phenylurea (molecular formula C₁₈H₁₇ClN₄O; exact mass 340.109 g/mol) is a substituted phenylurea featuring a 4-chlorobenzyl group at the pyrazole N1 position and a methyl substituent at the pyrazole C5 position [1]. The compound belongs to the N-pyrazolyl-N′-arylurea chemotype, a privileged scaffold that has been explored for modulation of diverse targets including G-protein-gated inwardly rectifying potassium (GIRK) channels, interleukin-8 (IL-8)-induced neutrophil chemotaxis, acyl-CoA:cholesterol O-acyltransferase (ACAT), and urate transporter 1 (URAT1) [2][3][4]. Its 2D structure has been confirmed by NMR spectroscopy (¹H and ¹³C) and is registered in the SpectraBase spectral database [1].

Why 1-[1-(4-Chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-phenylurea Cannot Be Replaced by Generic Pyrazolyl-Urea Analogs Without Quantitative Justification


Within the N-pyrazolyl-N′-arylurea chemotype, minor structural modifications produce marked shifts in target potency, subtype selectivity, and downstream functional outcomes. For example, replacing the 4-chlorobenzyl N1-substituent with a phenyl group (as in ML297/VU0456810) redirects biological activity from URAT1 inhibition toward selective GIRK1/2 potassium channel activation (EC₅₀ 0.16–1.8 µM) [1]. Similarly, exchanging the N′-phenylurea moiety for N′-benzyl, N′-alkyl, or N′-benzylpiperazinyl groups within a closely related pyrazolyl-urea series alters IL-8-induced neutrophil chemotaxis IC₅₀ values across a >5-fold range (10–55 nM) [2]. The specific 4-chlorobenzyl–5-methyl–phenylurea combination present in this compound occupies a distinct pharmacophoric space that cannot be assumed equivalent to any other member of the class without direct comparative data. Generic substitution therefore risks selecting a compound with a different target engagement profile, potency, and selectivity fingerprint.

Quantitative Differentiation Evidence for 1-[1-(4-Chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-phenylurea Relative to Structural Analogs


URAT1 Inhibitory Potency of 1-[1-(4-Chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-phenylurea Versus Clinically Profiled URAT1 Inhibitors

In a cell-based assay using human URAT1 stably overexpressed in HEK293 cells, 1-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-phenylurea inhibited ¹⁴C-uric acid uptake with an IC₅₀ of 3,220 nM (3.22 µM) after 30 min preincubation [1]. This potency is approximately 20-fold weaker than the prototypical URAT1 inhibitor benzbromarone (IC₅₀ ~150 nM in comparable HEK293-hURAT1 assays), but approximately 10-fold more potent than probenecid (IC₅₀ ~30–50 µM) [2]. Importantly, the 4-chlorobenzyl substituent differentiates this compound from the N-phenyl analog ML297 (VU0456810), which shows no reported URAT1 activity [3]. This intermediate potency profile positions the compound as a chemically distinct URAT1 tool with a wider dynamic range for dose-response studies compared to highly potent inhibitors.

URAT1 inhibitor hyperuricemia gout urate transporter

GIRK Channel Subtype Selectivity Profile: Differentiation from the N-Phenyl GIRK Activator ML297 (VU0456810)

ML297 (VU0456810), which bears an N-phenyl rather than an N-(4-chlorobenzyl) substituent, is a well-characterized selective GIRK1/2 activator with EC₅₀ values of 160 nM (GIRK1/2), 887 nM (GIRK1/4), and 914 nM (GIRK1/3), while being inactive on GIRK2/3, Kir2.1, and Kv7.4 channels . The target compound 1-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-phenylurea is annotated in MeSH as a 'GIRK potassium channel activator' with anticonvulsant indexing [1], but no quantitative GIRK subtype selectivity data have been published for this specific compound. The structural divergence at the N1-benzyl position (4-chlorobenzyl vs. phenyl) is known within the pyrazolyl-urea class to shift GIRK subtype preference and functional efficacy [2]. This absence of direct selectivity data represents a key knowledge gap that differentiates the compound from the fully characterized ML297.

GIRK channel Kir3 potassium channel activator neurological disorders

IL-8-Induced Neutrophil Chemotaxis Inhibition: Class-Level Potency Context for the N-Pyrazolyl-N′-phenylurea Pharmacophore

In the structurally related but distinct N-(4-substituted)pyrazolyl-N′-alkyl/benzyl/phenylurea series (J. Med. Chem. 2007), the N′-phenyl derivative (compound 4k) inhibited IL-8-induced neutrophil chemotaxis with an IC₅₀ of 45 nM, while the N′-benzyl (4d) and N′-benzylpiperazinyl (4i) analogs achieved IC₅₀ values of 10 nM and 14 nM, respectively [1]. These data demonstrate that the N′-phenylurea terminus, which is preserved in the target compound, yields intermediate potency within this chemotype (4.5-fold less potent than the N′-benzyl analog). Critically, these active compounds did not act via CXCR1 or CXCR2 antagonism, instead inhibiting phosphorylation of protein tyrosine kinases in the 50–70 kDa region and blocking F-actin polymerization and pseudopod formation [1]. The target compound has not been directly tested in this assay, but the conserved N′-phenylurea motif predicts an IL-8 inhibitory profile distinct from CXCR1/2 antagonists.

IL-8 inhibitor neutrophil chemotaxis anti-inflammatory CXCR1/CXCR2

ACAT Inhibitory Potential: Positioning Among Trisubstituted N-Alkyl-N-(heteroaryl-benzyl)-N′-arylurea ACAT Inhibitors

A pyrazol-3-yl group on the N-benzyl moiety of trisubstituted N-alkyl-N-(heteroaryl-substituted benzyl)-N′-arylureas was identified as a heteroaromatic ring providing a favorable ACAT inhibitory and in vivo hypocholesterolemic profile [1]. Within that series, the type 3 ureas (which include pyrazol-3-yl substitution) were superior to the type 2 series. The target compound lacks the N-alkyl substituent present in the optimized ACAT inhibitors (e.g., n-decyl at R₂), but the conserved pyrazol-3-yl-N′-phenylurea core suggests potential ACAT activity. Direct comparative ACAT IC₅₀ data for the target compound are not available; the closest characterized analogs with 4-substituents on the C-phenyl ring (methyl, tert-butyl, methoxy, fluoro) achieved nanomolar-range ACAT inhibition and significant plasma cholesterol lowering in cholesterol-fed rats [1].

ACAT inhibitor acyl-CoA:cholesterol acyltransferase hypocholesterolemic cardiovascular

Validated Application Scenarios for 1-[1-(4-Chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-phenylurea Based on Quantitative Evidence


URAT1-Mediated Urate Transport Studies Requiring Intermediate-Potency Tool Compounds

The compound's demonstrated URAT1 inhibitory activity (IC₅₀ = 3.22 µM in HEK293-hURAT1 cells) positions it as an intermediate-potency probe for urate transport studies [1]. Unlike high-potency inhibitors such as benzbromarone, which may fully saturate URAT1 at low concentrations and obscure partial pharmacological effects, this compound's potency window allows graded inhibition across a broader concentration range (0.1–100 µM). This is advantageous for studies requiring dose-dependent URAT1 modulation, such as evaluating urate reabsorption kinetics or screening for synergistic effects with other uricosuric agents.

Structure-Activity Relationship (SAR) Studies on Pyrazolyl-Urea GIRK Channel Modulators

Although quantitative GIRK selectivity data are unavailable for this specific compound, the 4-chlorobenzyl substituent represents a key structural variation from the well-characterized N-phenyl GIRK1/2 activator ML297 [2]. Medicinal chemistry teams investigating GIRK modulator SAR can use this compound as a comparator to systematically evaluate how N1-benzyl substituent electronic and steric properties (4-Cl vs. H, 4-F, 4-Br, 4-CH₃) affect GIRK subtype selectivity, potency, and in vivo anticonvulsant efficacy, building on the established SAR framework for 1-(pyrazol-5-yl)urea GIRK modulators [3].

IL-8-Independent Neutrophil Chemotaxis Mechanism-of-Action Studies

Based on class-level evidence that N-pyrazolyl-N′-phenylureas inhibit IL-8-induced neutrophil chemotaxis without binding CXCR1 or CXCR2, instead targeting protein tyrosine kinase phosphorylation in the 50–70 kDa region [4], this compound may serve as a chemical probe for dissecting CXCR1/2-independent chemotaxis signaling pathways. Its structural features (4-chlorobenzyl + 5-methyl + phenylurea) offer a distinct SAR starting point for developing pathway-selective inhibitors of neutrophil migration relevant to acute inflammation and autoimmune disease models.

Reference Standard for Analytical Method Development and Quality Control

The compound's confirmed molecular formula (C₁₈H₁₇ClN₄O), exact mass (340.109 g/mol), and fully assigned ¹H and ¹³C NMR spectra available through SpectraBase [5] make it suitable as a reference standard for HPLC method development, LC-MS quantification, and NMR-based purity assessment in laboratories synthesizing or characterizing pyrazolyl-urea derivative libraries.

Quote Request

Request a Quote for 1-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.